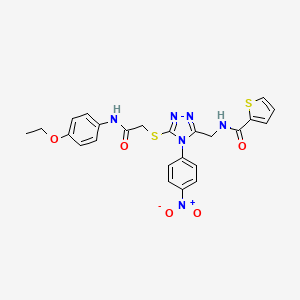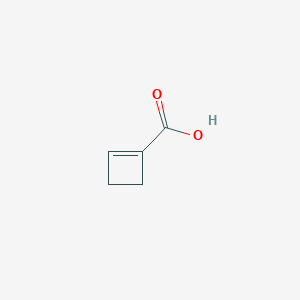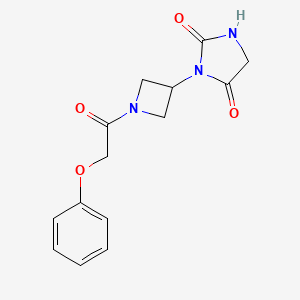
N-(3-bromo-5-oxo-4-phenoxy-2,5-dihydro-2-furanyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Sulfonamide derivatives have been widely studied for their synthesis and characterization. For instance, a novel compound incorporating benzenesulfonamide was unexpectedly synthesized via an aminohalogenation reaction, indicating the chemical reactivity and potential for creating diverse molecules with benzenesulfonamide derivatives (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Similarly, research on the synthesis of N-aryl-hydroxybenzenesulfonamide derivatives from halogenated phenols highlights the versatility of sulfonamide groups in facilitating novel chemical reactions (Shen Jun-ju, 2004).
Analytical Applications
Sulfonamide compounds have found applications in analytical chemistry as well. Sodium N-bromo-p-nitrobenzenesulfonamide, for example, has been utilized as an oxidizing titrant in various titrations, showcasing its potential in analytical procedures (N. Gowda et al., 1983).
Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy has demonstrated significant potential. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, important for cancer treatment applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Computational and Structural Studies
Computational and structural studies on sulfonamide molecules, such as the characterization of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, provide insights into the molecular structure and potential interactions of these compounds. These studies can facilitate the design of new molecules with desired properties (P. Murthy et al., 2018).
Propiedades
IUPAC Name |
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5S/c1-11-7-5-6-10-13(11)25(21,22)19-16-14(18)15(17(20)24-16)23-12-8-3-2-4-9-12/h2-10,16,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOYKLTZCGUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2C(=C(C(=O)O2)OC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-oxo-4-phenoxy-2,5-dihydro-2-furanyl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2686174.png)
![1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2686175.png)




![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)
![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)


![2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2686189.png)

![5-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)-2-fluorobenzamide](/img/structure/B2686192.png)
